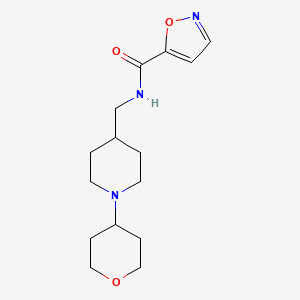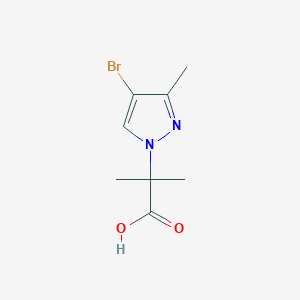
N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with several functional groups. It contains a piperidine ring, which is a common motif in many pharmaceuticals, and an isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom .
Molecular Structure Analysis
The compound has several notable features in its structure. The piperidine ring provides basicity and the isoxazole ring could potentially participate in aromatic interactions. The tetrahydropyran ring is a common structural motif in many natural products .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the piperidine ring can be further functionalized through reactions at the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of the polar isoxazole ring and the basic piperidine ring suggest that the compound could have both hydrophilic and hydrophobic properties .Wissenschaftliche Forschungsanwendungen
- Application : The compound has been identified as a potent, selective, and orally available inhibitor of ATM kinase. Known as AZD0156 , it demonstrates antitumor potential when combined with DNA double-strand break-inducing agents in mouse xenograft models .
- Application : It is useful for protecting alcohols during nucleotide synthesis, offering advantages over other protecting agents like 3,4-dihydro-2H-pyran .
- Application : Tetrahydro-4H-pyran-4-one, a component of the compound, shows potential in modulating NMDA receptors .
ATM Kinase Inhibition
Toll-Like Receptor 7 (TLR7) Agonist Optimization
Protecting Group in Organic Synthesis
Modulation of NMDA Receptors
Other Applications
Wirkmechanismus
Target of Action
The primary target of the compound, also known as N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]-1,2-oxazole-5-carboxamide, is the κ-opioid receptor (KOR) . KOR is a type of opioid receptor that plays a key role in the regulation of pain, mood, and consciousness .
Mode of Action
This compound acts as a selective antagonist at the KOR . An antagonist is a substance that blocks or suppresses the action of the receptor it binds to. In this case, the compound prevents the activation of the KOR, thereby inhibiting the effects mediated by this receptor .
Biochemical Pathways
The κ-opioid receptor is involved in various biochemical pathways. When the action of KOR is blocked by the compound, it can affect the release of certain neurotransmitters and modulate neuronal activity. This can lead to changes in pain perception, mood, and other physiological functions .
Pharmacokinetics
The compound has been reported to have good ADME (Absorption, Distribution, Metabolism, and Excretion) properties . This means that it is well-absorbed in the body, distributed to the site of action, metabolized efficiently, and excreted appropriately.
Result of Action
The antagonistic action of the compound at the KOR results in potent effects in animal pharmacology experiments . For instance, oral administration of the compound has shown strong efficacy in antagonizing the secretion of prolactin and tail-flick analgesia induced by KOR agonists in mice .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors These can include the physiological conditions of the body (such as pH and temperature), the presence of other substances that can interact with the compound, and genetic factors that can affect the expression and function of the KOR.
Eigenschaften
IUPAC Name |
N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c19-15(14-1-6-17-21-14)16-11-12-2-7-18(8-3-12)13-4-9-20-10-5-13/h1,6,12-13H,2-5,7-11H2,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEHPUDAUSPYBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=NO2)C3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-{[(4-isopropylphenyl)sulfonyl]amino}benzoyl)-N-(3-methylbutyl)piperidine-4-carboxamide](/img/structure/B2368058.png)

![2-[2-(4-Fluorophenyl)-2-oxoethyl]-6-(3-methoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2368061.png)
![3-Azabicyclo[3.1.1]heptan-6-one](/img/structure/B2368062.png)
![1-[6-Ethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2368063.png)

![1-(3-Phenyl-5-isoxazolyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1-ethanone](/img/structure/B2368067.png)






